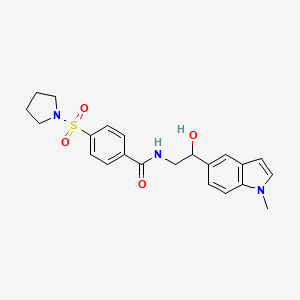

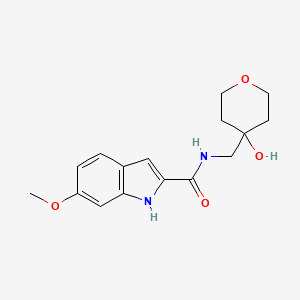

![molecular formula C10H15Br2N3 B2588755 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide CAS No. 1909314-35-7](/img/structure/B2588755.png)

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide” is a chemical compound with the CAS Number: 1909314-35-7. It has a molecular weight of 337.06 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly. It is also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H13N3.2BrH/c1-8-3-2-4-10-12-9 (5-6-11)7-13 (8)10;;/h2-4,7H,5-6,11H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Scientific Research Applications

Synthesis and Cytotoxic Activity

- A study by Vilchis-Reyes et al. (2010) explored the synthesis of derivatives, including 2-methylimidazo[1,2-a]pyridine-substituted 2-aminopyrimidines, and evaluated their cytotoxic and CDK inhibitor activities. The study found that quinolin-4-yl-substituted compounds demonstrated significant cytotoxic activity and selectivity (Vilchis-Reyes et al., 2010).

Silver-Catalyzed Cyclization

- Chioua et al. (2013) reported the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, which included derivatives of 3-methylimidazo[1,2-a]pyridines. This process showed good yields and excellent regioselectivity, highlighting a practical method for the synthesis of these compounds (Chioua et al., 2013).

Novel Compound Synthesis

- Svete et al. (2015) conducted a study on the synthesis of various ethan-1-amines, including those related to 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine. The study focused on the cyclization of N-Boc-alanine-derived ynone with various nucleophiles, leading to novel compounds with potential applications in medicinal chemistry (Svete et al., 2015).

Structural Analysis and Synthesis

- Bisseyou et al. (2007) synthesized a compound closely related to 2-methylimidazo[1,2-a]pyridin, studying its structural properties and forming dimeric units via hydrogen bonding. This research contributes to the understanding of the molecular structure and potential applications of such compounds (Bisseyou et al., 2007).

Catalyzed Amination Process

- Masters et al. (2011) researched the synthesis of pyrido[1,2-a]benzimidazoles, involving N-(2-chloroaryl)pyridin-2-amines. This study provides insights into catalyzed amination processes which could be relevant for the synthesis and functionalization of imidazo[1,2-a]pyridine derivatives (Masters et al., 2011).

Complex Synthesis and Biological Activity

- Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Although they did not show significant antisecretory activity, some compounds exhibited good cytoprotective properties, demonstrating the potential for diverse biological applications of these derivatives (Starrett et al., 1989).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2BrH/c1-8-3-2-4-10-12-9(5-6-11)7-13(8)10;;/h2-4,7H,5-6,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMICURFOPNMGCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)CCN.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

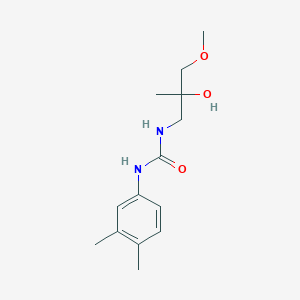

![N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2588675.png)

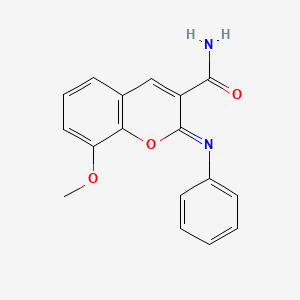

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588679.png)

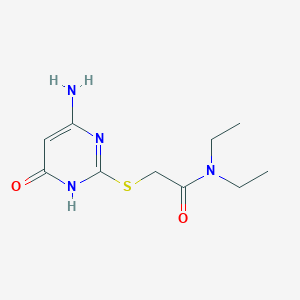

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588682.png)

![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)

![7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde](/img/structure/B2588685.png)

![3,5-bis(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2588688.png)

![4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2588690.png)

![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588694.png)

![N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2588695.png)